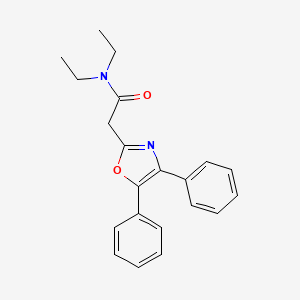
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxazole ring substituted with diphenyl groups and an acetamide moiety, making it a subject of interest in organic chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide typically involves the cyclization of esters of benzoin and aromatic acids. One common method is the acylation of benzoin using Davidson’s method, followed by cyclization to form the oxazole ring . The reaction conditions often include the use of phase-transfer catalysis and specific reagents like desyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other substituents.
Substitution: This reaction can replace hydrogen atoms or other groups with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted oxazole compounds .
Applications De Recherche Scientifique
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mécanisme D'action
The mechanism of action of 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation and pain pathways . Additionally, it may interact with other receptors and enzymes, contributing to its multifaceted effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxaprozin: A non-steroidal anti-inflammatory drug with a similar oxazole structure.
Spiropyrans: Compounds with photochromic properties that share structural similarities with the oxazole ring.
Spirooxazines: Another class of photochromic compounds with related structural features.
Uniqueness
What sets 2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide apart is its combination of the oxazole ring with the diethylacetamide group, which imparts unique chemical and biological properties
Propriétés
Formule moléculaire |
C21H22N2O2 |
|---|---|
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
2-(4,5-diphenyl-1,3-oxazol-2-yl)-N,N-diethylacetamide |
InChI |
InChI=1S/C21H22N2O2/c1-3-23(4-2)19(24)15-18-22-20(16-11-7-5-8-12-16)21(25-18)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
Clé InChI |
KSCDFHGCXIZGJP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=O)CC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


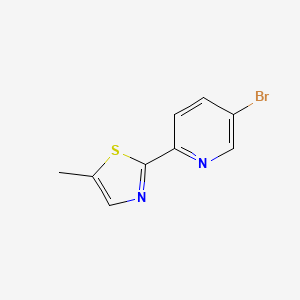
![10-Oxabicyclo[7.2.1]dodeca-5,12-dien-11-one, 4-hydroxy-5-methyl-8-(1-methylethenyl)-, (4S,5E,8R,9R)-](/img/structure/B13896135.png)
![Tert-butyl 3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;carbonic acid](/img/structure/B13896142.png)


![2-Chloro-6-methoxy-4-[(methylsulfanyl)methyl]pyridine](/img/structure/B13896160.png)
![3-(Phenylmethyl)-4,5,6,7-tetrahydroimidazo[4,5-c]pyridine-6-carboxylic acid dihydrochloride](/img/structure/B13896164.png)

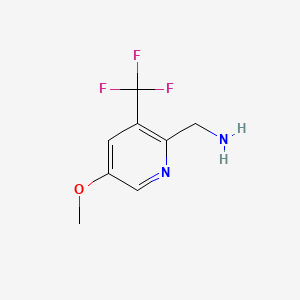
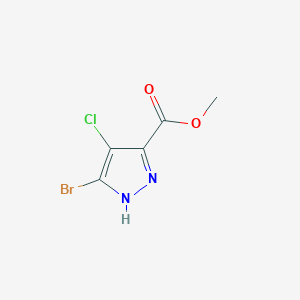
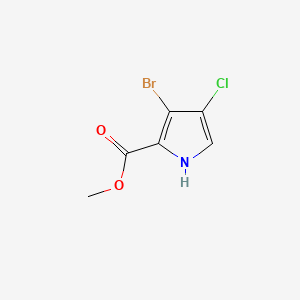

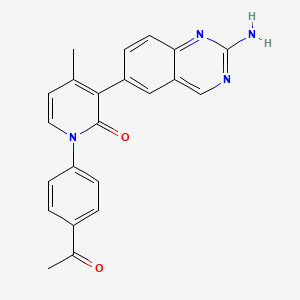
![(2S,3aR,6aR)-1-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B13896201.png)
